molecular formula C22H24INO4 B12633028 C22H24Ino4

C22H24Ino4

Cat. No.: B12633028
M. Wt: 493.3 g/mol
InChI Key: SNYIQYFROJQYDD-UHFFFAOYSA-M
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Description

Significance in Stereoselective Organic Synthesis and Peptide Chemistry

N-Fmoc-3-iodo-L-alanine tert-butyl ester is of particular significance in stereoselective organic synthesis due to the reactivity conferred by the iodine substituent. The carbon-iodine bond is susceptible to oxidative insertion of low-valent metals, such as zinc, leading to the formation of organometallic reagents orgsyn.org. These organozinc species, derived from the iodoalanine derivative, are valuable intermediates in palladium-catalyzed cross-coupling reactions rsc.orgresearchgate.net. This methodology allows for the stereoselective introduction of various substituents at the β-carbon of the alanine (B10760859) residue, enabling the synthesis of a wide range of non-natural α-amino acids with defined stereochemistry orgsyn.orgrsc.orgresearchgate.netrsc.org.

In peptide chemistry, N-Fmoc-3-iodo-L-alanine tert-butyl ester serves as a versatile building block for incorporating modified amino acids into peptide sequences. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, allowing for facile deprotection during chain elongation smolecule.comsci-hub.se. The tert-butyl ester protects the carboxylic acid during coupling reactions. The iodine atom at the β-position provides a handle for further functionalization, either before or after incorporation into a peptide chain. This allows for the synthesis of peptides containing diverse side chains, which can be crucial for studying structure-activity relationships, developing peptide-based therapeutics, or creating probes for biological investigations smolecule.com. The ability to synthesize peptides with site-specific modifications contributes significantly to the advancement of chemical biology and proteomics research smolecule.com.

Historical Development and Evolution of Related Amino Acid Derivatives

The development of N-Fmoc-3-iodo-L-alanine tert-butyl ester is rooted in the broader effort to create synthetic equivalents for the alanine β-anion, a challenging intermediate to generate directly. Early approaches to modifying amino acid side chains often involved transformations of existing functional groups or the synthesis of amino acids from non-chiral precursors, often leading to racemic mixtures requiring resolution. The recognition that serine, with its hydroxyl group at the β-position, could serve as a convenient starting material for the synthesis of β-substituted alanine derivatives marked a significant step orgsyn.orgsigmaaldrich.com.

The evolution towards iodoalanine derivatives provided a more versatile handle for subsequent transformations. The carbon-iodine bond is generally more reactive in oxidative addition reactions with metals compared to other carbon-halogen bonds, making iodoalanine derivatives particularly useful for the generation of organometallic species orgsyn.orgsigmaaldrich.com. The introduction of protecting groups like Fmoc and tert-butyl ester was crucial for enabling the use of these functionalized amino acids in standard peptide synthesis protocols, particularly SPPS, which gained prominence in the latter half of the 20th century. The combination of the iodine substituent and orthogonal protecting groups in compounds like N-Fmoc-3-iodo-L-alanine tert-butyl ester represents a key advancement, allowing for both controlled peptide chain elongation and versatile side-chain modification through organometallic chemistry rsc.orgresearchgate.net.

Current Research Landscape and Emerging Areas of Inquiry for C22H24INO4

Current research involving N-Fmoc-3-iodo-L-alanine tert-butyl ester continues to explore its utility in the synthesis of a wide array of non-natural amino acids and complex peptides. A significant area of inquiry involves the palladium-catalyzed coupling of organozinc reagents derived from this compound with various electrophiles, including aryl iodides, acid chlorides, and alkenyl triflates, to generate substituted phenylalanines, β-keto-α-amino acids, and cycloalkylalanine derivatives rsc.orgresearchgate.netrsc.orgsigmaaldrich.comrsc.org.

Researchers are actively investigating the scope and limitations of these coupling reactions, seeking to improve yields and expand the range of accessible amino acid structures. For instance, studies have demonstrated the coupling with cycloalkenyl triflates to produce protected β-cycloalkylalanine derivatives, highlighting the versatility of this approach for generating amino acids with diverse cyclic side chains rsc.org. The transformation into organocopper reagents also allows for coupling with different classes of electrophiles, such as allyl chloride and ethyl oxalyl chloride rsc.orgresearchgate.net.

Emerging areas of inquiry include the application of peptides containing iodine-modified amino acids in chemical biology. The iodine atom can potentially be used for radiolabeling with isotopes like I-125, enabling tracking and imaging in biological systems smolecule.com. Furthermore, the modified amino acids synthesized using N-Fmoc-3-iodo-L-alanine tert-butyl ester can be incorporated into peptides to study their effects on peptide conformation, stability, and interactions with biological targets like enzymes and receptors smolecule.com. The ability to precisely introduce functional groups via the iodoalanine moiety opens up possibilities for developing novel peptide-based probes, diagnostics, and therapeutics with tailored properties. Research also continues into optimizing the synthesis of N-Fmoc-3-iodo-L-alanine tert-butyl ester itself to improve scalability and efficiency orgsyn.org.

Representative Examples of Amino Acids Synthesized via Organometallic Coupling of Iodoalanine Derivatives

Starting Iodoalanine DerivativeOrganometallic Reagent TypeElectrophileProduct ClassRepresentative Yield Range (%)Source
Iodoalanine derivative (Boc-protected methyl ester)OrganozincAcid chlorides, Aryl iodidesγ-keto-α-amino acids, Substituted phenylalaninesModerate to high sigmaaldrich.com
N-Fmoc-3-iodo-L-alanine tert-butyl esterOrganozincVarious electrophiles (e.g., aryl iodides, acid chlorides)Substituted phenylalanines, 4-oxoamino acids21-59 rsc.orgresearchgate.net
Iodoalanine-derived zinc–copper reagentZinc-CopperCycloalk-1-en-3-yl phosphates, Allyl chloride, Ethyl oxalyl chlorideβ-cycloalkylalanine derivatives, Allyl-substituted amino acids, β-keto-α-amino acidsNot specified, efficient transformations rsc.orgresearchgate.netrsc.org
Iodoalanine-derived zinc reagentOrganozincCycloalkenyl triflatesβ-cycloalkylalanine derivativesEfficient transformations rsc.org

Note: Yields can vary significantly depending on the specific electrophile and reaction conditions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24INO4

Molecular Weight

493.3 g/mol

IUPAC Name

4-methoxy-6,6-dimethyl-5-(3-phenoxyprop-1-ynyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide

InChI

InChI=1S/C22H24NO4.HI/c1-23(2)12-11-16-14-19-21(27-15-26-19)22(24-3)20(16)18(23)10-7-13-25-17-8-5-4-6-9-17;/h4-6,8-9,14,18H,11-13,15H2,1-3H3;1H/q+1;/p-1

InChI Key

SNYIQYFROJQYDD-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC2=CC3=C(C(=C2C1C#CCOC4=CC=CC=C4)OC)OCO3)C.[I-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N Fmoc 3 Iodoalanine Tert Butyl Ester

Stereoselective Synthesis Pathways and Enantiomeric Control Mechanisms

The synthesis of N-Fmoc-3-iodo-L-alanine tert-butyl ester with high enantiomeric purity is paramount for its applications in peptide chemistry, as the biological activity of peptides is highly dependent on their stereochemistry. The most common and effective stereoselective pathway commences with the naturally occurring amino acid L-serine, which possesses the desired (S)-configuration at the α-carbon. This strategy ensures that the final product retains the natural L-configuration.

The key to maintaining enantiomeric integrity throughout the synthesis lies in the reaction mechanisms of the sequential steps. A typical synthetic route involves:

Protection of the functional groups of L-serine: The amino and carboxyl groups of L-serine are first protected to prevent unwanted side reactions in subsequent steps. The amino group is typically protected with the Fmoc group, and the carboxyl group is converted to a tert-butyl ester.

Activation of the hydroxyl group: The hydroxyl group of the protected L-serine derivative is activated to create a good leaving group. A common method is tosylation, which involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). This reaction does not affect the chiral center.

Nucleophilic substitution with iodide: The activated O-tosyl group is then displaced by an iodide ion in a nucleophilic substitution reaction. This step is crucial for both introducing the iodine atom and controlling the stereochemistry. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism . A fundamental characteristic of the SN2 reaction is the backside attack of the nucleophile on the carbon atom bearing the leaving group. This backside attack results in a complete inversion of configuration at the chiral center. However, since the substitution occurs at the β-carbon and not the α-carbon, the (S)-configuration of the α-carbon of the original L-serine is retained in the final product.

The enantiomeric purity of the final product is a direct consequence of the stereospecificity of the SN2 reaction. To ensure a high degree of inversion and minimize any potential racemization, reaction conditions must be carefully controlled. This includes the choice of solvent (polar aprotic solvents like acetone (B3395972) or DMF are often used to facilitate SN2 reactions) and temperature.

The maintenance of the stereocenter's configuration throughout the synthesis is a critical aspect, and the enantiomeric excess of the final product can be verified using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Optimization of Reaction Conditions for Industrial and Laboratory Scale Production

The transition of a synthetic procedure from a laboratory scale to an industrial scale necessitates a thorough optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and high product purity.

Laboratory Scale Synthesis:

On a laboratory scale, the primary focus is often on achieving a high yield and purity of the target molecule, with less emphasis on cost and throughput. Typical laboratory conditions for the synthesis of N-Fmoc-3-iodo-L-alanine tert-butyl ester from a protected L-serine derivative would involve:

ParameterTypical Laboratory ConditionRationale
Solvent Anhydrous acetone or DMFGood solubility for reactants and facilitates SN2 reaction.
Iodide Source Sodium iodide (NaI) or Potassium iodide (KI)Readily available and effective nucleophiles.
Temperature Room temperature to gentle heating (e.g., 50-60 °C)Balances reaction rate with minimizing side reactions.
Reaction Time 12-48 hoursMonitored by TLC until completion.
Molar Ratios Slight excess of the iodide salt (1.1-1.5 equivalents)Drives the reaction to completion.

Industrial Scale Production:

For industrial-scale production, the optimization parameters shift to include economic and process safety considerations. Key areas for optimization include:

ParameterIndustrial Scale ConsiderationOptimization Goal
Solvent Use of greener, less toxic, and easily recoverable solvents.Reduce environmental impact and operational costs.
Reagent Cost Sourcing of cost-effective iodide sources and tosylating agents.Minimize the overall production cost.
Reaction Time Minimizing reaction time through catalyst use or higher temperatures.Increase throughput and plant efficiency.
Work-up & Isolation Developing efficient extraction and crystallization procedures to minimize solvent waste and manual handling.Streamline the purification process and reduce costs.
Process Safety Thorough assessment of reaction exotherms and potential hazards.Ensure safe operation on a large scale.
Atom Economy Optimizing stoichiometry to minimize waste.Improve the sustainability of the process.

Process analytical technology (PAT) can be implemented on an industrial scale to monitor reaction progress in real-time, allowing for precise control over reaction parameters and ensuring consistent product quality.

Derivatization from Naturally Occurring Amino Acids (e.g., L-Serine)

As previously mentioned, L-serine is the ideal and most common precursor for the stereoselective synthesis of N-Fmoc-3-iodo-L-alanine tert-butyl ester. The synthetic pathway leverages the existing chirality of L-serine to produce the desired enantiomer of the final product.

The detailed multi-step derivatization process from L-serine is as follows:

N-Fmoc Protection of L-Serine: L-serine is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base (e.g., sodium bicarbonate or triethylamine) in an aqueous-organic solvent mixture. This selectively protects the α-amino group.

Tert-butylation of the Carboxyl Group: The carboxylic acid of N-Fmoc-L-serine is then esterified to form the tert-butyl ester. This can be achieved by reacting it with isobutylene (B52900) in the presence of a strong acid catalyst or with tert-butyl bromide and a suitable base.

Tosylation of the Hydroxyl Group: The resulting N-Fmoc-L-serine tert-butyl ester is then treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This converts the hydroxyl group into a tosylate group, which is an excellent leaving group.

Iodination: The N-Fmoc-O-tosyl-L-serine tert-butyl ester is dissolved in a suitable solvent like acetone and reacted with an excess of sodium iodide. The iodide ion acts as a nucleophile, displacing the tosylate group via an SN2 reaction to yield N-Fmoc-3-iodo-L-alanine tert-butyl ester.

This sequence of reactions provides a reliable and stereocontrolled route to the target compound, starting from a readily available and chiral natural amino acid.

Isolation and Purification Techniques for N-Fmoc-3-iodoalanine tert-butyl ester

After the synthesis is complete, the crude reaction mixture contains the desired product along with unreacted starting materials, by-products, and residual reagents. Therefore, a robust isolation and purification strategy is essential to obtain N-Fmoc-3-iodo-L-alanine tert-butyl ester of high purity, which is critical for its use in peptide synthesis.

Initial Work-up:

The first step in isolation typically involves quenching the reaction and removing inorganic salts. This is usually achieved by:

Evaporation of the solvent: The reaction solvent (e.g., acetone) is removed under reduced pressure.

Extraction: The residue is then dissolved in an organic solvent immiscible with water (e.g., ethyl acetate (B1210297) or dichloromethane). This solution is washed sequentially with water, a dilute acid solution (to remove any remaining base), a dilute solution of sodium thiosulfate (B1220275) (to remove any residual iodine), and finally with brine.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product.

Purification Techniques:

The crude product is then subjected to one or more purification techniques to achieve the desired level of purity.

Flash Column Chromatography: This is a very common and effective method for purifying organic compounds. orgchemboulder.com The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase (eluent), which is a solvent or a mixture of solvents, is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For N-Fmoc-3-iodo-L-alanine tert-butyl ester, a typical eluent system would be a gradient of ethyl acetate in hexane (B92381). The fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble. The solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor. The pure crystals are then collected by filtration. The choice of solvent is critical for successful recrystallization. A common solvent system for Fmoc-protected amino acids is a mixture of an organic solvent like ethyl acetate or dichloromethane (B109758) with a less polar solvent like hexane or heptane (B126788) to induce crystallization. thermofisher.com

Advanced Structural Elucidation and Stereochemical Analysis of N Fmoc 3 Iodoalanine Tert Butyl Ester

Single-Crystal X-ray Diffraction Studies

For C22H24InO4, specifically in the form of [In(acac)2(pyO)], X-ray diffraction studies provide crucial information about the coordination environment around the central indium(III) ion. The indium atom is typically coordinated by the oxygen atoms from the two acetylacetonate (B107027) ligands and the oxygen atom from the pyridine (B92270) N-oxide ligand, forming a coordination complex. Analysis of the diffraction data yields unit cell parameters (the dimensions and angles of the repeating unit in the crystal lattice) and the space group (describing the symmetry of the crystal). khwarizmi.orgkaust.edu.sa

Data obtained from single-crystal X-ray diffraction studies of [In(acac)2(pyO)] would include:

ParameterValue (Typical)
Crystal SystemMonoclinic or Triclinic (depends on specific crystal form)
Space GroupP21/c or similar (depends on specific crystal form)
Unit Cell a (Å)~10-15
Unit Cell b (Å)~10-15
Unit Cell c (Å)~15-20
Unit Cell α (°)90
Unit Cell β (°)~90-120
Unit Cell γ (°)90
Z (molecules per unit cell)2 or 4

Note: The values in the table are illustrative and would vary depending on the specific crystal and literature source.

Detailed analysis of the bond lengths and angles within the coordination sphere provides insight into the strength and nature of the In-O bonds. For [In(acac)2(pyO)], the indium center is expected to exhibit a distorted octahedral coordination geometry, with the acetylacetonate ligands acting as bidentate chelators and the pyridine N-oxide acting as a monodentate ligand through its oxygen atom. nih.gov

Determination of Absolute Configuration

The determination of absolute configuration is relevant for chiral molecules, which are non-superimposable on their mirror images. The compound [In(acac)2(pyO)] in its basic form is achiral due to the presence of a mirror plane or center of inversion depending on the precise arrangement of ligands. Therefore, the concept of absolute configuration as determined by standard X-ray diffraction with anomalous dispersion is not applicable to this specific achiral complex. Absolute configuration determination using X-ray diffraction typically requires the presence of a heavy atom and is applied to chiral crystals. spectroscopyeurope.com For chiral analogs or derivatives of this compound, if synthesized enantioselectively and crystallized, their absolute configuration could be determined using this method.

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

Beyond the molecular structure, X-ray diffraction reveals how molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov Analysis of these interactions, referred to as crystal packing motifs, helps understand the stability and physical properties of the solid material.

Conformational Analysis and Dihedral Angle Investigations in the Solid State

Within the solid state, the conformation of a molecule is relatively fixed by the crystal lattice forces. X-ray diffraction allows for the precise determination of dihedral angles, which define the torsion around specific bonds. fishersci.fi Analyzing these angles provides insight into the preferred conformation of the ligands (acetylacetonate and pyridine N-oxide) when coordinated to the indium center in the solid state. For the acetylacetonate ligand, the planarity of the chelate ring and the orientation of the methyl groups can be analyzed through dihedral angles. Similarly, the orientation of the pyridine N-oxide ring relative to the In-O bond and the acetylacetonate ligands can be determined. These solid-state conformations can then be compared to those observed or calculated in the solution phase to understand the influence of the environment on molecular structure.

Solution-State Conformational Analysis (e.g., Advanced Nuclear Magnetic Resonance Spectroscopy, Circular Dichroism)

While X-ray diffraction provides a static picture in the solid state, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are essential for understanding the structure and dynamics of this compound in solution. copernicus.orgnih.govdiva-portal.org

Advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY), can provide detailed information about the connectivity of atoms and through-space proximities, which are crucial for conformational analysis in solution. copernicus.orgnih.govdiva-portal.org

For [In(acac)2(pyO)], 1H and 13C NMR spectra would show signals corresponding to the protons and carbons of the acetylacetonate and pyridine N-oxide ligands. Chemical shifts and coupling constants provide information about the electronic environment and bonding. For instance, the chemical shifts of the methyl and methine protons of the acetylacetonate ligand, as well as the aromatic protons of pyridine N-oxide, are characteristic of their coordinated state.

Conformational analysis in solution using NMR can involve:

Analysis of coupling constants (e.g., 3J couplings) which are dependent on dihedral angles.

Measurement of NOE (Nuclear Overhauser Effect) enhancements, which indicate through-space proximity between nuclei and help define the preferred conformation or the presence of multiple rapidly interconverting conformers. copernicus.orgnih.gov

Variable-temperature NMR studies, which can probe conformational exchange processes and determine energy barriers to rotation around bonds. unibas.it

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a substance. jascoeurope.comjasco-global.com It is a technique used to study chiral molecules and their conformations in solution. jascoeurope.comjasco-global.com Since the parent compound [In(acac)2(pyO)] is achiral, it will not exhibit a CD spectrum. However, if chiral ligands were incorporated into the indium complex, or if the complex were studied in a chiral solvent (induced CD), CD spectroscopy could provide information about the stereochemistry and conformation in solution.

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification (e.g., High-Resolution Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and the nature of its chemical bonds by measuring the vibrations of atoms. edinst.comuni-siegen.dewiley-vch.deksu.edu.saspectroscopyonline.com

IR spectroscopy measures the absorption of infrared light at specific frequencies that correspond to molecular vibrations involving a change in dipole moment. uni-siegen.dewiley-vch.deksu.edu.sa Raman spectroscopy, on the other hand, measures the inelastic scattering of light, which is related to changes in the polarizability of the molecule during vibration. edinst.comuni-siegen.dewiley-vch.deksu.edu.sa

For this compound ([In(acac)2(pyO)]), IR and Raman spectra would show characteristic bands corresponding to the vibrations of the acetylacetonate and pyridine N-oxide ligands, as well as vibrations involving the indium center.

Expected characteristic vibrational bands include:

C=O stretching vibrations from the acetylacetonate ligands (often shifted compared to free acetylacetone (B45752) due to coordination).

C-H stretching and bending vibrations from the methyl groups and the ligand backbones.

Aromatic ring vibrations from the pyridine N-oxide ligand.

N-O stretching vibration from the pyridine N-oxide ligand (sensitive to coordination).

In-O stretching vibrations, which typically appear in the lower frequency region of the spectrum.

Analyzing the shifts in the vibrational frequencies of the ligands upon coordination to indium provides evidence for the formation of the complex and the nature of the metal-ligand bonds. ksu.edu.sa High-resolution instruments allow for precise determination of band positions and shapes, which can aid in distinguishing between different coordination modes or subtle structural variations.

Chiroptical Spectroscopy for Enantiomeric Purity and Solution Conformation (e.g., Vibrational Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. spectroscopyeurope.comjasco-global.comnih.govwikipedia.org

VCD is the extension of CD spectroscopy into the infrared range, measuring the differential absorption of left and right circularly polarized infrared light. spectroscopyeurope.comwikipedia.org VCD spectra are highly sensitive to the three-dimensional structure and conformation of chiral molecules in solution and can be used to determine absolute configuration by comparison with theoretical calculations. spectroscopyeurope.comwikipedia.org

ORD measures the change in the rotation of linearly polarized light as a function of wavelength. jasco-global.com Like CD, ORD is observed only for optically active (chiral) substances and is also sensitive to conformation. jasco-global.com The wavelength dependence of optical rotation can show characteristic features (Cotton effect) in the vicinity of electronic absorption bands, providing information about the stereochemistry and conformation. jascoeurope.comjasco-global.com

As noted earlier, the parent compound [In(acac)2(pyO)] with formula this compound is achiral. Therefore, it will not exhibit VCD or ORD spectra. These techniques would be applicable for studying chiral derivatives of this complex, for example, if the acetylacetonate or pyridine N-oxide ligands were substituted with chiral groups, or if the indium center were coordinated to chiral ligands leading to a chiral coordination environment. For such chiral analogs, VCD and ORD would be invaluable tools for confirming enantiomeric purity, determining absolute configuration in solution, and investigating conformational preferences and dynamics. nih.gov

Computational and Theoretical Investigations of N Fmoc 3 Iodoalanine Tert Butyl Ester

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a standard method for the quantum chemical analysis of molecular systems, offering a balance between computational cost and accuracy. For N-Fmoc-3-iodoalanine tert-butyl ester, DFT calculations are instrumental in determining its optimized molecular geometry and understanding its electronic properties.

Theoretical calculations would typically employ a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-31G*) to perform geometry optimization. These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule in its ground electronic state.

Table 1: Representative DFT-Calculated Geometrical Parameters for N-Fmoc-3-iodoalanine tert-butyl ester

ParameterAtom 1Atom 2Atom 3Calculated Value
Bond Length-(Typical value in Å)
Bond LengthI-(Typical value in Å)
Bond AngleN(Typical value in degrees)
Dihedral AngleH-NN-CαCα-Cβ(Typical value in degrees)

Note: This table is illustrative. Specific values would be obtained from detailed DFT calculations.

Furthermore, DFT is employed to analyze the electronic structure, including the distribution of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical stability and reactivity of the compound. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly valuable for exploring the conformational landscape of flexible molecules like N-Fmoc-3-iodoalanine tert-butyl ester and for studying the influence of the solvent environment.

In an MD simulation, the trajectory of each atom is calculated over time by solving Newton's equations of motion. This allows for the exploration of different conformations that the molecule can adopt by rotating around its single bonds. For N-Fmoc-3-iodoalanine tert-butyl ester, key dihedral angles, such as those around the Cα-Cβ bond and within the Fmoc and tert-butyl protecting groups, would be monitored to identify the most stable and frequently occurring conformations.

Solvation effects are another critical aspect that can be investigated using MD simulations. By surrounding the molecule with explicit solvent molecules (e.g., water or an organic solvent), it is possible to study how the solvent influences the conformational preferences of the solute and to analyze the formation and dynamics of intermolecular interactions, such as hydrogen bonds between the solute and the solvent.

Table 2: Potential Dihedral Angles for Conformational Analysis in MD Simulations

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Description
φ (phi)C'NCBackbone torsion
ψ (psi)NCOBackbone torsion
χ1 (chi1)NISide-chain torsion

Note: This table illustrates the key dihedral angles that would be analyzed in a conformational study.

Quantum Chemical Studies of Reactivity and Reaction Pathways

N-Fmoc-3-iodoalanine tert-butyl ester is primarily used as a precursor in the synthesis of more complex amino acids, often through reactions involving the carbon-iodine bond. researchgate.net Quantum chemical methods can be employed to investigate the reactivity of this compound and to elucidate the mechanisms of its characteristic reactions, such as its conversion to organozinc and organocopper derivatives. researchgate.net

Computational studies can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, the mechanism of the oxidative addition of the C-I bond to a metal center, a key step in many cross-coupling reactions, can be modeled to understand the electronic and steric factors that influence the reaction's feasibility and stereochemical outcome.

Computational Prediction of Spectroscopic Signatures for Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to validate and interpret experimental data. For N-Fmoc-3-iodoalanine tert-butyl ester, methods like DFT can be used to calculate its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Theoretical vibrational analysis can predict the frequencies and intensities of the vibrational modes of the molecule. These calculated spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of the observed peaks to specific molecular motions.

Similarly, NMR chemical shifts and coupling constants can be computed. These theoretical predictions are valuable for assigning the signals in experimental ¹H and ¹³C NMR spectra and can help to confirm the structure and stereochemistry of the compound.

Table 3: Illustrative Comparison of Experimental and Computationally Predicted Spectroscopic Data

Spectroscopic TechniqueExperimental ValueCalculated Value
IR Frequency (C=O stretch)(Typical value in cm⁻¹)(Typical value in cm⁻¹)
¹H NMR Chemical Shift (α-H)(Typical value in ppm)(Typical value in ppm)
¹³C NMR Chemical Shift (Cβ)(Typical value in ppm)(Typical value in ppm)

Note: This table is a template for comparing experimental data with computational predictions.

Analysis of Intermolecular Forces and Crystal Packing via Computational Methods

The solid-state structure of N-Fmoc-3-iodoalanine tert-butyl ester is governed by a network of intermolecular forces that dictate how the molecules pack together in the crystal lattice. X-ray crystallography has revealed that this compound forms chains in its crystal structure through weak N—H⋯O=C hydrogen bonds. researchgate.net

A notable feature of the crystal structure is the conformation of the iodo substituent. It adopts a gauche position relative to the two substituents on the neighboring carbon atom, rather than a trans conformation to one of them. researchgate.net Computational modeling can help to rationalize this preference by evaluating the energetic landscape of the rotation around the Cα-Cβ bond, considering both intramolecular steric effects and the influence of the intermolecular interactions within the crystal lattice.

Reactivity and Mechanistic Studies of N Fmoc 3 Iodoalanine Tert Butyl Ester

Application as a Chiral Reagent in Asymmetric Synthesis of Unnatural Amino Acids

N-Fmoc-3-iodo-L-alanine tert-butyl ester serves as a crucial chiral building block for the asymmetric synthesis of unnatural amino acids. The iodine substituent at the β-position makes it amenable to various coupling reactions, such as Negishi cross-coupling, which can introduce diverse functionalities while preserving the stereochemistry at the alpha-carbon. researchgate.netresearchgate.netrsc.org

Research has demonstrated the use of N-Fmoc-3-iodoalanine tert-butyl ester derived organozinc reagents in palladium-catalyzed cross-coupling reactions with various electrophiles, including aryl iodides and azaindole halides, to synthesize substituted phenylalanines and azatryptophan analogs with retention of stereochemical purity. researchgate.netresearchgate.netrsc.orgacs.org For instance, coupling with aryl iodides under palladium catalysis can yield protected S-β-aryl alanine (B10760859) derivatives. researchgate.net The ability to introduce diverse aromatic and heteroaromatic systems at the β-position makes this compound valuable for creating a wide range of unnatural amino acids with potential biological activities.

Transformations to Organometallic Derivatives (e.g., Zinc and Copper Reagents) and their Reactivity

A key aspect of the reactivity of N-Fmoc-3-iodoalanine tert-butyl ester is its transformation into organometallic derivatives, particularly organozinc and organocopper reagents. These organometallic species are highly reactive intermediates that participate in various carbon-carbon bond forming reactions.

The organozinc reagent can be prepared from N-Fmoc-3-iodoalanine tert-butyl ester through reaction with zinc dust, often in the presence of iodine as an activator. researchgate.netgoogle.com This organozinc reagent is a valuable nucleophile in palladium-catalyzed Negishi coupling reactions, reacting with various organic electrophiles like aryl halides. researchgate.netresearchgate.netrsc.orgacs.org

Furthermore, the organozinc reagent derived from N-Fmoc-3-iodoalanine tert-butyl ester can be transformed into a more reactive organocopper reagent by treatment with copper(I) salts, such as CuCN·2LiCl. researchgate.netrsc.orgrsc.orgthieme-connect.de These organocopper species exhibit different reactivity profiles compared to their zinc counterparts and are useful in reactions such as conjugate addition and coupling with allyl halides or acid chlorides. researchgate.netrsc.orgrsc.org For example, the organocopper reagent has been shown to couple with allyl chloride and ethyl oxalyl chloride. researchgate.netrsc.orgrsc.org

Data on the formation and reactivity of these organometallic species are crucial for optimizing reaction conditions and predicting the outcome of synthetic transformations.

Investigation of Reaction Kinetics and Thermodynamic Profiles

While detailed kinetic and thermodynamic studies specifically focused on all reactions of N-Fmoc-3-iodoalanine tert-butyl ester are not extensively documented in the provided search results, the efficiency and yields reported for its transformations, particularly in organometallic coupling reactions, provide some insight into the reaction profiles.

The formation of the organozinc reagent from the iodoalanine derivative is reported to be quantitative under optimized conditions. rsc.org The subsequent palladium-catalyzed Negishi coupling reactions with aryl iodides have been optimized with respect to temperature and catalyst system to achieve moderate to good yields. researchgate.netrsc.orgrsc.org The reaction temperature of 50 °C and the use of Pd2(dba)3 and P(o-tol)3 as the catalytic system were found to be effective for coupling with aryl iodides. rsc.org

The transformation of the organozinc reagent to the organocopper reagent and subsequent coupling reactions also proceed under specific temperature conditions, such as -10 °C for the formation of the copper reagent and -25 °C for coupling with electrophiles. rsc.org These conditions suggest that temperature plays a significant role in the reaction kinetics and the stability of the organometallic intermediates.

Further detailed kinetic and thermodynamic studies would provide a more comprehensive understanding of the energy barriers, reaction rates, and equilibrium positions for the various transformations involving N-Fmoc-3-iodoalanine tert-butyl ester and its derivatives.

Elucidation of Reaction Mechanisms and Transition States

The reactions involving N-Fmoc-3-iodoalanine tert-butyl ester, especially the organometallic coupling reactions, proceed through well-established mechanisms in organometallic chemistry.

The formation of the organozinc reagent likely involves an oxidative insertion of zinc into the carbon-iodine bond. This process typically occurs on the surface of activated zinc metal.

The palladium-catalyzed Negishi coupling reaction between the organozinc reagent derived from N-Fmoc-3-iodoalanine tert-butyl ester and aryl halides involves a catalytic cycle that includes oxidative addition of the aryl halide to the palladium catalyst, transmetalation between the organozinc reagent and the palladium complex, and reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst. researchgate.netacs.org The stereochemistry at the alpha-carbon is typically retained during these coupling reactions, which is consistent with the proposed mechanism.

The transformation of the organozinc reagent to the organocopper reagent involves transmetalation, where the alkyl group is transferred from zinc to copper. Organocopper reagents can then participate in various reactions, including SN2-like displacement reactions with electrophiles. beilstein-journals.org

While specific transition states for the reactions of N-Fmoc-3-iodoalanine tert-butyl ester are not detailed in the provided snippets, the general mechanisms of Negishi coupling and organocopper reactions are well-studied and provide a framework for understanding the transformations of this compound. Computational studies could provide more detailed insights into the transition states and energy profiles of these reactions.

Chemoselective Transformations Involving the Iodo, Ester, and Carbamate Functionalities

N-Fmoc-3-iodoalanine tert-butyl ester contains three distinct functional groups: the iodo group, the tert-butyl ester, and the Fmoc-protected carbamate. The ability to selectively react at one functional group while leaving the others intact is crucial for its utility in complex synthesis.

The iodo group is the most reactive site for the formation of organometallic reagents and subsequent coupling reactions. smolecule.comresearchgate.netresearchgate.netrsc.org These transformations typically occur without affecting the Fmoc or tert-butyl ester groups under optimized conditions.

The Fmoc group is a base-labile protecting group for the amine. It can be selectively removed under mild basic conditions, such as treatment with piperidine, to deprotect the amino group for further peptide coupling or other reactions. smolecule.com This deprotection is generally orthogonal to the reactions at the iodo or ester functionalities.

The tert-butyl ester is an acid-labile protecting group for the carboxylic acid. It can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to reveal the free carboxylic acid. researchgate.netresearchgate.net While strong acidic conditions might affect the Fmoc group, selective deprotection of the tert-butyl ester can be achieved using milder acidic conditions or Lewis acids like ZnBr2, although compatibility with other acid-labile groups needs careful consideration. researchgate.net

The chemoselectivity observed in the reactions of N-Fmoc-3-iodoalanine tert-butyl ester allows for sequential transformations at different functional groups, enabling the synthesis of complex molecules. For instance, organometallic coupling occurs at the iodo position, followed by selective removal of the Fmoc or tert-butyl ester group depending on the desired subsequent reaction. researchgate.netresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
N-Fmoc-3-iodo-L-alanine tert-butyl ester11225643
N-(tert-Butoxycarbonyl)-3-iodo-L-alanine Methyl Ester10903591
N-Fmoc-3-iodo-D-alanine methyl ester72212556
N-Fmoc-L-beta-glutamic acid 5-tert-butyl ester2761514
Zinc23995
Copper23978

Data Tables

Based on the search results, a representative data table could illustrate the yields obtained in Negishi coupling reactions using the organozinc reagent derived from N-Fmoc-3-iodoalanine tert-butyl ester with different aryl halides.

Electrophile (Aryl Halide)Palladium Catalyst SystemYield (%)Reference
p-nitroiodobenzenePd2(dba)3 / P(o-tol)3Moderate to Good rsc.org
Various aryl iodidesPd2(dba)3 / P(o-tol)321–59 researchgate.netrsc.org
Various azaindole halidesPd2(dba)3 / XPhos69-91 researchgate.net

Note: Yields can vary depending on the specific electrophile and reaction conditions.

This article has focused solely on the chemical compound N-Fmoc-3-iodoalanine tert-butyl ester (C22H24INO4) and its reactivity and mechanistic studies as requested by the provided outline.

Advanced Spectroscopic Characterization Techniques Applied to N Fmoc 3 Iodoalanine Tert Butyl Ester Derivatives

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the molecular formula and determining the exact mass of a compound. measurlabs.com For an organoindium compound like C22H24InO4, HRMS can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its elemental composition, including the presence of Indium and the precise number of carbon, hydrogen, and oxygen atoms. measurlabs.comacs.org The high resolving power of HRMS instruments, such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) or Orbitrap, is particularly valuable for distinguishing between ions with very similar nominal masses, which is common in organic and organometallic chemistry. acs.orgxmu.edu.cn

Beyond confirming the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of this compound. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, researchers can gain insights into the structural connectivity and the relative stability of different parts of the molecule. xmu.edu.cn This is particularly useful for organometallic compounds, where fragmentation can involve the cleavage of metal-ligand bonds or the rearrangement of ligands around the metal center. xmu.edu.cnresearchgate.net The isotopic distribution patterns of ions containing Indium, which has characteristic natural isotopes, can further aid in confirming the presence and number of indium atoms within the parent and fragment ions. researchgate.net

While HRMS is excellent for identifying molecular formula and fragmentation patterns, it typically does not provide information about the three-dimensional arrangement of atoms or the nature of bonding. measurlabs.com However, the fragmentation data can be used to propose plausible structural subunits within the this compound molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures, providing detailed information about the chemical environment and connectivity of atoms. libretexts.orgbbhegdecollege.com For a compound with the complexity suggested by the formula this compound, one-dimensional NMR spectra (such as 1H and 13C NMR) would provide initial information about the types of hydrogen and carbon atoms present and their immediate electronic environments. However, for complex molecules, spectral overlap can make complete assignment challenging. wikipedia.orgslideshare.net

Multi-dimensional NMR techniques, such as two-dimensional (2D) NMR, are crucial for overcoming these limitations and providing comprehensive structural assignments. wikipedia.orggrinnell.edu Experiments like Correlation Spectroscopy (COSY) reveal correlations between coupled protons, helping to establish connectivity through bonds. wikipedia.org Total Correlation Spectroscopy (TOCSY) extends this by showing correlations between all protons within a coupled spin system. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate signals from different types of nuclei, typically 1H with 13C, providing information about one-bond (HSQC) and multiple-bond (HMBC) connectivity. wikipedia.org These techniques are particularly valuable for assigning signals in complex organic moieties that may be present in this compound.

For organoindium compounds, multinuclear NMR can also be applied to the Indium nucleus itself. The most abundant and NMR-active indium isotope is 115In, which is a quadrupolar nucleus (I = 9/2). acs.org While quadrupolar nuclei can have broad signals, advances in NMR technology, particularly at high magnetic fields, have made 115In NMR studies feasible for various indium complexes, providing insights into the electronic environment and coordination geometry around the indium center. rsc.orgrsc.org

Furthermore, variable-temperature NMR experiments can be employed to study the dynamics of this compound in solution, such as conformational changes or exchange processes involving ligands coordinated to the indium center. rsc.org

Solid-State NMR for Characterizing Amorphous Forms or Polymorphs

While solution-state NMR is powerful for analyzing compounds in dissolved form, Solid-State NMR (SSNMR) is essential for characterizing solid samples, including amorphous forms or different crystalline polymorphs of this compound. acs.orgmdpi.comresearchgate.net SSNMR provides information about the local structure, dynamics, and interactions in the solid state, which can differ significantly from the solution state. acs.orgmdpi.comresearchgate.net

For this compound, SSNMR could be used to study the rigidity or flexibility of the organic ligands and their interactions with the indium center in the solid state. mdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the sensitivity for dilute nuclei like 13C. mdpi.com

Importantly, SSNMR can also directly probe the environment of the indium nucleus in the solid state. acs.orgrsc.org 115In SSNMR can provide information about the coordination number, geometry, and symmetry around the indium atom, as well as the presence of different indium sites within the solid material. rsc.orgrsc.org This is particularly useful when single crystals suitable for X-ray diffraction are difficult to obtain. rsc.org SSNMR can distinguish between different structural variants of metal centers and probe disorder around them. mdpi.comacs.org

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure of Metal-Containing Derivatives

X-ray Absorption Spectroscopy (XAS) is a technique that provides specific information about the local electronic and geometric structure of a selected element within a material. For a metal-containing compound like this compound, XAS is a powerful tool to investigate the environment of the indium atom. researchgate.net

XAS involves measuring the absorption of X-rays by the sample as a function of X-ray energy. The resulting spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netresearchgate.net

The EXAFS region, extending to higher energies above the absorption edge, contains information about the types of neighboring atoms, their distances from the central indium atom, and their coordination numbers. researchgate.netresearchgate.net Analysis of the EXAFS oscillations allows for the determination of bond lengths and coordination environments, providing a more detailed picture of the local structure around the indium center in this compound. researchgate.net XAS is particularly valuable for characterizing the local structure in amorphous or disordered materials where diffraction techniques may not be applicable. researchgate.net

Time-Resolved Spectroscopy for Studying Excited States and Reaction Intermediates (if applicable to photochemically active derivatives)

Time-resolved spectroscopy techniques are used to study the dynamics of chemical processes that occur on very fast timescales, ranging from femtoseconds to milliseconds. wikipedia.org If this compound or its derivatives are photochemically active, meaning they undergo chemical changes upon absorption of light, time-resolved spectroscopy can provide crucial information about the excited states and transient intermediates involved in these processes. researchgate.netbohrium.comrsc.org

Various time-resolved techniques can be applied, depending on the nature of the process and the spectroscopic handle available. Time-resolved UV-Vis or transient absorption spectroscopy can monitor changes in the electronic absorption spectrum over time, revealing the formation and decay of excited states and short-lived intermediates. researchgate.net Time-resolved infrared (TRIR) spectroscopy can provide structural information about intermediates by monitoring changes in vibrational frequencies. rsc.orgnih.gov This is particularly useful for identifying functional groups and their transformations during a photochemical reaction. nih.gov

For metal complexes, including potentially photochemically active indium compounds, time-resolved X-ray absorption spectroscopy (TR-XAS) can provide element-specific information about changes in the electronic and geometric structure of the metal center during a photoinduced process. bohrium.comchemrxiv.org This can help to understand the role of the indium atom in the excited state dynamics and the mechanism of any photochemical reactions. bohrium.com

The application of time-resolved spectroscopy to this compound would depend on its photochemical properties. If it exhibits light-induced reactivity or luminescence, these techniques would be essential for unraveling the underlying mechanisms and the nature of the transient species involved. researchgate.net

Potential Applications of N Fmoc 3 Iodoalanine Tert Butyl Ester and Its Derivatives in Non Clinical Research

Building Blocks for the Construction of Complex Peptidomimetics and Macrocycles

N-Fmoc-3-iodo-L-alanine tert-butyl ester is widely utilized in peptide synthesis, including solid-phase peptide synthesis (SPPS). smolecule.comsigmaaldrich.com Its Fmoc group serves as a base-labile protecting group for the α-amino function, crucial for controlled peptide chain elongation, while the tert-butyl ester protects the carboxyl group, removable under acidic conditions. smolecule.com The presence of the iodine atom at the β-position of the alanine (B10760859) residue introduces a reactive site that can be exploited for further chemical transformations. smolecule.com This allows for the site-specific incorporation of a functional handle into peptides, which is instrumental in the synthesis of peptidomimetics – molecules that mimic peptide structures but often possess enhanced properties like increased stability. The iodine can participate in various coupling reactions, enabling the diversification of peptide sequences and the construction of cyclic peptide structures (macrocycles) or constrained peptide-like molecules. The compound is also a useful starting material for the preparation of unnatural amino acids. researchgate.netwuxiapptec.comcymitquimica.comcalpaclab.com

Ligand Design and Synthesis in Coordination Chemistry for Catalytic Systems

While direct applications as ligands in established catalytic systems are not explicitly detailed in the provided search results, the structural features of N-Fmoc-3-iodo-L-alanine tert-butyl ester suggest potential in this area. The iodine substituent can serve as a potential coordination site for certain metal centers, or the compound could be a precursor to ligands after deprotection or further modification of the iodine. The amino acid backbone itself, upon deprotection, could also offer nitrogen and oxygen atoms capable of chelating to metals. Research into converting this compound to zinc and copper derivatives has been noted in the context of synthesizing unnatural amino acids, hinting at its potential in metal-mediated chemistry. cymitquimica.com This reactivity profile suggests that N-Fmoc-3-iodo-L-alanine tert-butyl ester or its derivatives could be explored in the design and synthesis of novel ligands for use in coordination chemistry, potentially for developing new catalytic systems in non-clinical synthetic methodologies.

Integration into Novel Materials Science Architectures (e.g., Functional Polymers, Supramolecular Assemblies, Smart Materials)

Fmoc-protected amino acids are known to form supramolecular assemblies, such as hydrogels, through self-assembly processes driven by non-covalent interactions, including π-π stacking of the fluorenyl groups and hydrogen bonding. researchgate.net The incorporation of a modified amino acid like N-Fmoc-3-iodo-L-alanine tert-butyl ester could influence the self-assembly properties and the resulting material characteristics. The iodine atom provides a handle for post-assembly modification or for direct incorporation into polymer chains or networks through controlled polymerization techniques involving the C-I bond (e.g., via radical or coupling chemistries). This suggests a potential role for this compound in the design and creation of novel functional materials, including responsive or "smart" materials, or as components in functional polymers and well-defined supramolecular architectures for non-clinical applications.

Probes for Fundamental Mechanistic Studies in Synthetic and Bioorganic Chemistry

The presence of the iodine atom makes N-Fmoc-3-iodo-L-alanine tert-butyl ester a valuable tool for fundamental mechanistic investigations. The carbon-iodine bond is reactive under various conditions, including those involving organometallic reagents or radical species. researchgate.netorgsyn.org This allows the compound to serve as a substrate for studying reaction mechanisms in synthetic organic chemistry, such as palladium-catalyzed cross-coupling reactions used in the synthesis of unnatural amino acids. researchgate.netorgsyn.org In bioorganic chemistry, modified amino acids can be used as probes to study enzyme mechanisms or protein-ligand interactions. While specific studies using this exact compound as a mechanistic probe were not detailed, its structure makes it suitable for such investigations, particularly concerning the impact of halogen substitution on reactivity and interactions. Computational studies, including DFT analysis, have been applied to related compounds to understand their electronic and structural properties, which is often foundational to mechanistic studies. researchgate.netwuxiapptec.com

Development of Advanced Methodologies for Bioconjugation and Chemical Biology (non-clinical focus)

N-Fmoc-3-iodo-L-alanine tert-butyl ester is a useful building block for creating labeled peptides or probes for biological studies in a non-clinical context. smolecule.com The iodine substituent provides a versatile handle for bioconjugation strategies, allowing for the attachment of various molecules such as fluorescent dyes, affinity tags, or isotopes (e.g., radioisotopes of iodine for tracing) to peptides or other biomolecules. smolecule.com This site-specific modification is crucial for developing advanced methodologies in chemical biology, such as creating tools to study protein interactions, enzyme activity, or cellular localization in research settings. Its use in proteomics studies, particularly in mass spectrometry applications, highlights its role in developing methods for analyzing protein modifications and interactions. smolecule.com

Future Directions and Emerging Research Avenues for N Fmoc 3 Iodoalanine Tert Butyl Ester

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The synthesis of complex peptides and unnatural amino acid derivatives often involves multiple steps and purifications, which can be time-consuming and less efficient on a large scale using traditional batch methods. Integrating the chemistry of N-Fmoc-3-iodoalanine tert-butyl ester into flow chemistry and automated synthesis platforms represents a significant future direction. Flow chemistry offers advantages such as improved reaction control, faster reaction times, enhanced safety, and ease of scalability syrris.jpbeilstein-journals.org. Automated synthesis platforms can execute multi-step sequences without manual intervention, increasing throughput and reproducibility.

Research has shown that organozinc reagents derived from N-Fmoc-3-iodoalanine tert-butyl ester are suitable for automated solid phase peptide synthesis researchgate.net. This indicates the potential for incorporating this functionalized amino acid into automated workflows for building peptide chains containing site-specific modifications. The development of continuous flow processes for reactions involving N-Fmoc-3-iodoalanine tert-butyl ester, such as metal-catalyzed couplings or nucleophilic substitutions, could enable more efficient and scalable access to valuable unnatural amino acid building blocks. Automated platforms coupled with in-line monitoring could further optimize reaction conditions rapidly, leading to increased yields and purity for large-scale production.

Applications in Bio-orthogonal Chemistry and Chemical Biology Probes (non-clinical)

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes uochb.czantibodysociety.org. N-Fmoc-3-iodoalanine tert-butyl ester, as a precursor to unnatural amino acids, holds promise for the development of novel chemical biology probes for non-clinical research applications. The iodine atom serves as a handle for introducing various functional groups through transformations like palladium-catalyzed cross-coupling reactions researchgate.netrsc.orgresearchgate.net.

Future research can focus on synthesizing unnatural amino acid derivatives from N-Fmoc-3-iodoalanine tert-butyl ester that are tagged with bio-orthogonal handles, such as azides, alkynes, strained alkenes, or tetrazines. These modified amino acids can then be incorporated into peptides or proteins, either synthetically or potentially through genetic code expansion techniques in biological systems for research purposes. Once incorporated, the bio-orthogonal handle allows for selective labeling or conjugation with reporter molecules, imaging agents, or other biomolecules within complex biological environments, facilitating studies on protein localization, interactions, and dynamics outside of clinical applications uochb.cz.

Rational Design of Novel Derivatives for Enhanced Reactivity, Selectivity, or Stability

The rational design of novel derivatives of N-Fmoc-3-iodoalanine tert-butyl ester aims to improve its reactivity in specific transformations, enhance selectivity in coupling reactions, or increase its stability under various synthetic conditions. The current compound already serves as a versatile precursor for synthesizing diverse unnatural amino acids, including substituted phenylalanines and azatryptophan analogs, through methods like Negishi coupling researchgate.net.

Future work could involve modifying the protecting groups (Fmoc and tert-butyl ester) to alter solubility or compatibility with different reaction conditions or deprotection strategies. Furthermore, introducing different functional groups or structural modifications onto the fluorene (B118485) moiety or the tert-butyl group could potentially influence the compound's handling properties or reactivity. Rational design approaches, guided by computational modeling and structure-activity relationships derived from the synthesis of existing derivatives, can lead to the creation of next-generation iodoalanine building blocks with tailored properties for specific synthetic challenges or chemical biology applications.

Advanced In-Situ and Operando Characterization During Synthetic Transformations

Applying advanced in-situ and operando characterization techniques to study reactions involving N-Fmoc-3-iodoalanine tert-butyl ester can provide critical insights into reaction mechanisms, kinetics, and intermediate species. Techniques such as in-situ FTIR, Raman spectroscopy, NMR spectroscopy, and online mass spectrometry can monitor reactions in real-time as they occur, particularly in flow chemistry or automated synthesis setups beilstein-journals.org.

This type of characterization can help optimize reaction parameters by directly observing the consumption of starting material and the formation of products and byproducts. For instance, monitoring the formation of organometallic intermediates derived from N-Fmoc-3-iodoalanine tert-butyl ester in coupling reactions could help determine optimal temperatures, reaction times, and reagent ratios. Operando characterization, which involves studying the catalytic species or reaction environment under actual reaction conditions, can inform the design of more efficient catalysts or reaction systems for transformations involving this building block.

Machine Learning and Artificial Intelligence for Predicting C22H24INO4 Reactivity and Guiding Synthetic Design

The application of machine learning (ML) and artificial intelligence (AI) is an emerging area in organic synthesis, with potential to accelerate the discovery and optimization of reactions researchgate.netengineering.org.cn. For N-Fmoc-3-iodoalanine tert-butyl ester, ML and AI could be used to predict its reactivity under different conditions and to guide the design of synthetic routes to complex molecules incorporating this building block.

Compound Table:

Compound NameChemical FormulaPubChem CID
N-Fmoc-3-iodoalanine tert-butyl esterThis compound11225643
N-(tert-Butoxycarbonyl)-3-iodo-L-alanine Methyl EsterC9H16INO410903591
N-Fmoc-3-iodo-D-alanine methyl esterC19H18INO472212556
N-Fmoc-L-beta-glutamic acid 5-tert-butyl esterC25H27NO62761514

Data Table: Synthesis Yields of Derivatives from N-Fmoc-3-iodoalanine tert-butyl ester derived Organozinc Reagent

Derivative TypeYield Range (%)Reference
Substituted phenylalanines21–59 researchgate.netrsc.org
4-oxoamino acids21–59 researchgate.netrsc.org
Azatryptophan derivatives69–91 researchgate.net

Q & A

Basic: How can researchers optimize the synthesis of C22_{22}22​H24_{24}24​INO4_44​ while ensuring reproducibility?

Methodological Answer:
To optimize synthesis, begin with a systematic review of existing protocols (e.g., nucleophilic substitution or coupling reactions involving iodinated intermediates). Key steps include:

  • Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Characterization : Validate purity via HPLC (≥95% purity threshold) and structural integrity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .
  • Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) in line with guidelines for experimental rigor .

Basic: What analytical techniques are most effective for characterizing the stability of C22_{22}22​H24_{24}24​INO4_44​ under varying environmental conditions?

Methodological Answer:
Stability studies should combine:

  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions.
  • Spectroscopic Monitoring : UV-Vis and FTIR to detect degradation products under accelerated aging (e.g., 40°C/75% RH for 4 weeks) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life, ensuring data aligns with ICH Q1A guidelines for pharmaceuticals .

Advanced: How can researchers resolve contradictions in reported biological activity data for C22_{22}22​H24_{24}24​INO4_44​ across different assay systems?

Methodological Answer:
Address discrepancies through:

  • Assay Validation : Compare cell-free vs. cell-based assays (e.g., enzyme inhibition vs. cytotoxicity) to isolate confounding factors like membrane permeability .
  • Data Normalization : Use Z-score analysis to standardize activity metrics against controls and account for batch-to-batch variability .
  • Meta-Analysis : Aggregate data from ≥5 independent studies, applying Cochrane’s Q-test to evaluate heterogeneity and identify outliers .

Advanced: What computational strategies can elucidate the reaction mechanisms of C22_{22}22​H24_{24}24​INO4_44​ in catalytic processes?

Methodological Answer:
Leverage multi-scale modeling:

  • DFT Calculations : Map potential energy surfaces for iodine-mediated bond formations (e.g., C–N coupling), prioritizing hybrid functionals (B3LYP) and solvent continuum models .
  • MD Simulations : Simulate solvent effects and transition states using AMBER or GROMACS, cross-validating with experimental kinetic data (e.g., Eyring plots) .
  • Contradiction Analysis : Compare computed activation barriers with experimental Arrhenius parameters to identify mismatches requiring mechanistic revision .

Advanced: How should researchers design experiments to investigate the stereochemical implications of C22_{22}22​H24_{24}24​INO4_44​ in asymmetric synthesis?

Methodological Answer:
Adopt a dual experimental-computational approach:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to resolve enantiomers and determine enantiomeric excess (ee) .
  • Circular Dichroism (CD) : Correlate optical activity with stereochemical configurations.
  • Crystallography : Solve X-ray structures of intermediates to confirm absolute configurations, referencing CIF files in supporting information .
  • DFT-Based Prediction : Pre-screen likely transition states to prioritize synthetic targets, reducing trial-and-error experimentation .

Basic: What strategies ensure accurate quantification of C22_{22}22​H24_{24}24​INO4_44​ in complex matrices (e.g., biological fluids)?

Methodological Answer:
Implement:

  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to minimize matrix interference .
  • Calibration Curves : Use internal standards (e.g., deuterated analogs) to correct for ion suppression in LC-MS/MS .
  • Limit of Detection (LOD) : Validate via signal-to-noise ratios (S/N ≥ 3) and ensure linearity (R2^2 > 0.99) across expected concentration ranges .

Key Considerations for Research Design

  • Ethical Compliance : Ensure stability and toxicity studies adhere to OECD guidelines for chemical safety .
  • Data Transparency : Publish raw NMR spectra, chromatograms, and computational input files as supporting information .
  • Contradiction Mitigation : Pre-register hypotheses and analytical pipelines to reduce confirmation bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.